N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H44N4O9 |

|---|---|

Molekulargewicht |

568.7 g/mol |

IUPAC-Name |

tert-butyl 3-[3-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoate |

InChI |

InChI=1S/C27H44N4O9/c1-26(2,3)39-23(35)13-18-38-17-12-20(32)28-14-8-7-9-19(30-25(37)40-27(4,5)6)24(36)29-15-16-31-21(33)10-11-22(31)34/h10-11,19H,7-9,12-18H2,1-6H3,(H,28,32)(H,29,36)(H,30,37) |

InChI-Schlüssel |

VZIKATFARUWLCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)NCCN1C(=O)C=CC1=O)NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

Executive Summary: In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule that connects the targeting antibody to the cytotoxic payload is of paramount importance.[1][2] N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a sophisticated heterobifunctional linker designed for this purpose. It offers a unique combination of functionalities: a thiol-reactive maleimide for payload attachment, a short PEG spacer to enhance solubility, and orthogonally protected amine and carboxyl groups on a lysine backbone for subsequent conjugation steps.[3][4] This guide provides a detailed examination of its chemical properties, reaction mechanisms, and a practical workflow for its application, aimed at researchers, chemists, and drug development professionals.

Molecular Dissection and Physicochemical Properties

This compound is a molecule engineered for controlled, multi-step bioconjugation. Its structure is built around an L-Lysine core, providing a chiral scaffold with three distinct points for functionalization.[3]

Chemical Structure and Key Functional Groups

The molecule's design incorporates several key chemical moieties, each with a specific role in the bioconjugation process:

-

Maleimide Group: Attached to the C-terminus of the lysine core, this group is a highly specific reactor for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins or thiol-modified payloads.[5][6]

-

N-Boc (tert-Butyloxycarbonyl) Group: This acid-labile protecting group caps the α-amine of the lysine. Its removal under acidic conditions, such as with trifluoroacetic acid (TFA), reveals a primary amine for further reactions.[7]

-

PEG1 (Single Ethylene Glycol Unit): This short, hydrophilic spacer is attached to the ε-amine. It serves to increase the water solubility of the linker and the final conjugate, which is critical when dealing with hydrophobic payloads, thereby reducing the risk of aggregation.[][9][10]

-

t-Butyl Ester Group: This protecting group terminates the PEG spacer. It is also cleaved under acidic conditions, often concurrently with the Boc group, to expose a carboxylic acid.[11][12]

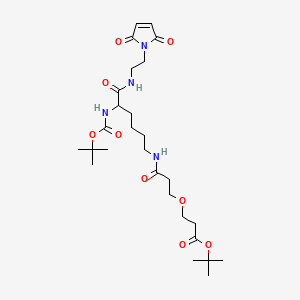

Caption: Chemical structure of the heterobifunctional linker.

Physicochemical Data

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including calculating molar equivalents and selecting appropriate solvents.

| Property | Value | Source |

| Molecular Formula | C27H44N4O9 | [4] |

| Molecular Weight | 568.7 g/mol | [4] |

| CAS Number | 2665661-79-8 | [4] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Purity | ≥95% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated | [4] |

The Chemistry of Conjugation: A Mechanistic Perspective

The utility of this linker lies in the distinct and controllable reactivity of its functional groups. Understanding the underlying mechanisms is essential for optimizing reaction conditions and ensuring the integrity of the final bioconjugate.

The Maleimide Moiety: A Thiol-Specific Handle

The conjugation of maleimides to thiols is a cornerstone of bioconjugation, prized for its speed and specificity under mild conditions.[5] This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, forming a stable thioether linkage.[5]

-

Mechanism of Thioether Bond Formation: The reaction is highly efficient and is considered a type of "click chemistry".[6]

-

Critical Parameters - The Role of pH: The reaction rate is highly pH-dependent. The optimal pH range is 6.5-7.5, where the thiol exists in its more nucleophilic thiolate anion form without significant competing reactions from amines.[6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6] However, at pH values above 7.5, competitive reactions with primary amines can occur.[6] Below pH 6.5, the rate decreases as the thiol is predominantly in its protonated, less reactive state.

-

Stability and Side Reactions: While the resulting thioether bond is generally stable, the maleimide ring itself can undergo hydrolysis, particularly at higher pH.[6] This opens the ring to form a maleamic acid, which is unreactive towards thiols. Therefore, aqueous storage of maleimide-containing linkers is not recommended.[6] Another potential side reaction, especially with N-terminal cysteine peptides, is a rearrangement to form a thiazine structure, which can be minimized by performing the conjugation at a slightly acidic pH (around 5.0-6.0).[5][13][14]

Caption: pH dependence of the thiol-maleimide reaction.

The Orthogonal Protecting Groups: Boc and t-Butyl Ester

The Boc and t-butyl ester groups are designed to be stable under the conditions required for the maleimide-thiol conjugation (neutral pH) but can be removed simultaneously under acidic conditions. This is the principle of "orthogonal protection," which allows for sequential, controlled reactions.[]

-

Mechanism of Acid-Catalyzed Deprotection: Both protecting groups are removed by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA), often in a solvent like Dichloromethane (DCM).[16] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[16] The resulting carbamic acid (from the Boc group) spontaneously decarboxylates to release the free amine and carbon dioxide.[16] The t-butyl ester is hydrolyzed to the carboxylic acid.[12]

Caption: Workflow for Boc and t-butyl ester deprotection.

Practical Application: A Stepwise Workflow for ADC Synthesis

This linker is ideally suited for a two-stage conjugation strategy, which is common in the synthesis of ADCs.[][17] This approach ensures a more homogenous final product.

Workflow Overview

The general workflow involves first attaching a thiol-containing payload to the linker, purifying the intermediate, deprotecting the linker, and finally conjugating it to the antibody.

Caption: General workflow for ADC synthesis using the linker.

Detailed Experimental Protocols

Step 1: Conjugation of Linker to Thiol-Containing Payload

-

Dissolve the Payload: Dissolve the thiol-containing payload (e.g., a cytotoxic drug) in an appropriate organic solvent like DMSO or DMF.

-

Dissolve the Linker: In a separate vial, dissolve this compound in the same solvent to a known concentration (e.g., 10 mM).

-

Reaction Setup: Add 1.1 to 1.5 molar equivalents of the linker solution to the payload solution. Add a conjugation buffer (e.g., phosphate buffer with EDTA) to achieve a final pH of 6.8-7.2 and an organic co-solvent concentration of 10-20%.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate mass.

-

Purification: Once the reaction is complete, purify the linker-payload conjugate using reverse-phase HPLC. Lyophilize the collected fractions to obtain a pure, solid product.

Causality: Using a slight excess of the linker ensures complete consumption of the valuable payload. The pH is maintained in the optimal 6.5-7.5 range for specific and rapid thiol-maleimide reaction.[6] Purification is critical to remove any unreacted starting materials before the next step.

Step 2: Deprotection of the Linker-Payload Conjugate

-

Dissolution: Dissolve the purified linker-payload conjugate in anhydrous Dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0°C in an ice bath. Add an excess of Trifluoroacetic Acid (TFA), typically to a final concentration of 20-50% (v/v).[18]

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Effervescence (CO2 evolution) may be observed.[16]

-

Removal of Volatiles: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

-

Final Product: The resulting deprotected (activated) linker-payload is often obtained as a TFA salt and can be used directly in the next step or further purified if necessary.

Causality: Anhydrous conditions prevent unwanted side reactions. TFA is a strong acid that efficiently cleaves both the Boc and t-butyl ester groups.[12][16] Performing the reaction at 0°C initially helps to control any potential exothermic effects.

Step 3: Conjugation to the Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS, at a pH of 7.5-8.5 for subsequent amine-reactive chemistry.

-

Linker-Payload Activation (if needed): If conjugating to the antibody's lysine residues, the newly exposed carboxylic acid on the linker-payload must be activated. Dissolve the deprotected linker-payload in anhydrous DMF and add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to form an amine-reactive sulfo-NHS ester.

-

Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

-

Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight.

-

Purification: Remove unreacted linker-payload and purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration.[17]

-

Characterization: Characterize the final ADC for purity, aggregation, and DAR using techniques like HIC-HPLC, SEC, and mass spectrometry.

Causality: The pH is raised for the final step to ensure the antibody's lysine residues are deprotonated and nucleophilic, allowing them to efficiently react with the activated NHS ester. SEC is the standard method for purifying large biomolecules like antibodies from small molecule reagents.[17]

Conclusion: A Versatile Tool for Advanced Bioconjugate Development

This compound represents a highly versatile and powerful tool in the bioconjugation toolbox. Its carefully designed architecture, featuring a thiol-reactive maleimide and orthogonally protected amine and carboxyl groups, provides researchers with precise control over the construction of complex bioconjugates. The inclusion of a PEG spacer further enhances the physicochemical properties of the final product, addressing common challenges like solubility and aggregation.[10][19] By understanding the specific chemical mechanisms governing each functional group, scientists can optimize reaction protocols to build next-generation targeted therapies like ADCs with improved homogeneity, stability, and therapeutic potential.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 2665661-79-8 | BroadPharm [broadpharm.com]

- 5. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. Acids - Wordpress [reagents.acsgcipr.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Boc Deprotection - TFA [commonorganicchemistry.com]

- 19. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

Introduction: A Multifaceted Tool for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular entities is paramount. This compound is a sophisticated heterobifunctional linker, meticulously designed to serve as a versatile scaffold in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][][3] This guide provides a comprehensive exploration of its mechanism of action, not as a therapeutic agent in itself, but as a critical enabler of covalent bioconjugation through a series of controlled chemical transformations.

At its core, this molecule is a derivative of the amino acid L-lysine, which has been strategically functionalized at its α-amino group, ε-amino group, and C-terminus.[4][5][6] Each modification imparts a distinct chemical reactivity, allowing for a stepwise and controlled conjugation process. We will dissect the individual functionalities of this linker—the thiol-reactive maleimide, the acid-labile Boc and t-butyl ester protecting groups, and the PEG spacer—to elucidate its integrated mechanism of action.

Part 1: The Warhead - Thiol-Reactive Maleimide Conjugation

The primary "action" of this linker is mediated by the maleimide group, a highly efficient functional group for covalent modification of biomolecules.[7]

Core Principle: The Michael Addition Reaction

The maleimide group reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides, via a Michael addition mechanism.[7][8][9] In this reaction, the thiol acts as a nucleophile, attacking one of the electron-deficient carbons of the maleimide's double bond. This results in the formation of a stable and irreversible thioether bond.[][11]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[9][12] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[9][12]

Reaction Kinetics and Conditions

The kinetics of the thiol-maleimide reaction are influenced by several factors, including pH, buffer composition, and the pKa of the thiol.[13][14] The reaction is catalyzed by a weak base, which facilitates the formation of the more nucleophilic thiolate anion.[14]

Experimental Protocol: General Maleimide-Thiol Conjugation

-

Preparation of Biomolecule: Ensure the protein or peptide to be conjugated is in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 6.5 and 7.5. If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

-

Linker Preparation: Dissolve this compound in a water-miscible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add the dissolved linker to the biomolecule solution at a molar excess (typically 5-20 fold) to the number of thiol groups.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.

-

Purification: Remove excess linker and byproducts by size exclusion chromatography (SEC) or dialysis.

Potential Side Reactions

While the thiol-maleimide reaction is robust, it is important to be aware of potential side reactions. The resulting succinimidyl thioether linkage can undergo hydrolysis of the succinimide ring at pH values above 7.5. Additionally, if the conjugation occurs at an N-terminal cysteine, a thiazine rearrangement can occur through a nucleophilic attack of the N-terminal amine on the succinimide carbonyl.[8] Performing the conjugation at a slightly acidic to neutral pH (6.5-7.0) can help mitigate these side reactions.[8]

Visualization of the Thiol-Maleimide Reaction

References

- 3. nbinno.com [nbinno.com]

- 4. This compound, 2665661-79-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. nbinno.com [nbinno.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

Role of PEG1 linker in N-Boc-Lysine-amido-Mal

An In-Depth Technical Guide to the N-Boc-Lysine-amido-Mal-PEG1 System: The Critical Role of the PEG1 Linker in Advanced Bioconjugation

Executive Summary

In the landscape of targeted therapeutics and advanced bioconjugation, the chemical linker is not merely a bridge but a critical determinant of a conjugate's success. It profoundly influences stability, solubility, pharmacokinetics, and the overall therapeutic index.[][2][3] This guide provides a detailed examination of a sophisticated, multi-functional linker system: N-Boc-Lysine-amido-Maleimide functionalized with a single polyethylene glycol unit (PEG1). We will deconstruct this molecule to its core components, elucidating the strategic role of the Boc-protected lysine scaffold, the thiol-reactive maleimide "warhead," and, most critically, the often-underestimated impact of the PEG1 spacer. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind linker design and to implement these powerful tools in their own work, particularly in the development of Antibody-Drug Conjugates (ADCs) and other complex bioconjugates.

Deconstructing the N-Boc-Lysine-amido-Mal-PEG1 Moiety

The efficacy of this linker system stems from the distinct, synergistic functions of its constituent parts. Each component is strategically chosen to control the sequence and specificity of conjugation reactions, ultimately enabling the precise assembly of complex biomolecules.

-

The Maleimide "Warhead": Precision Thiol-Targeting The maleimide group is the reactive terminus responsible for covalently attaching the linker to the target biomolecule. It reacts with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins and peptides, via a Michael addition mechanism.[4][5][6] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, allowing for site-specific modification.[5][7] However, the resulting thiosuccinimide bond can be susceptible to a reverse Michael reaction, leading to premature payload release.[8][9] Stability can be significantly enhanced by the hydrolysis of the succinimide ring, a process that can be influenced by the linker's local environment.[8][9][10]

-

The Lysine Scaffold: A Bifunctional Core Lysine, an amino acid, serves as the structural backbone of the linker. Its key advantage is the presence of two distinct amine groups: the α-amine at the chiral center and the ε-amine at the terminus of its side chain. This bifunctionality allows for the orthogonal attachment of different chemical entities. In this system, the α-amine is protected, while the ε-amine is functionalized with the PEG1 unit, demonstrating its utility as a versatile scaffold.[11]

-

The Boc Protecting Group: Enabling Sequential Chemistry The tert-butyloxycarbonyl (Boc) group temporarily masks the reactivity of the lysine's α-amine.[12] The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[12] This strategic protection is paramount for multi-step conjugation schemes. It allows the maleimide group to react first; then, after purification, the Boc group can be removed to expose a new reactive amine for the attachment of a second molecule, such as an imaging agent or a secondary payload.[12]

References

- 2. adcreview.com [adcreview.com]

- 3. precisepeg.com [precisepeg.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. benchchem.com [benchchem.com]

Navigating the Labyrinth of Lysine Protection: An In-depth Technical Guide to Boc and t-Butyl Ester Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis and drug development, the strategic manipulation of reactive functional groups is paramount. Lysine, with its versatile ε-amino group, presents both an opportunity and a challenge. This guide provides a comprehensive technical exploration of the tert-butyloxycarbonyl (Boc) and t-butyl ester protecting groups in the context of lysine derivatives. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into orthogonal protection strategies, selective deprotection, and the circumvention of common side reactions. Through a synthesis of established principles and contemporary applications, this guide aims to equip researchers with the expertise to confidently and efficiently utilize these critical tools in the synthesis of complex peptides and novel therapeutics.

The Pivotal Role of Lysine in Peptide Chemistry and Drug Design

Lysine, a fundamental amino acid, is distinguished by its primary amino group on the ε-carbon of its side chain, in addition to the α-amino group integral to the peptide backbone.[] This dual functionality makes lysine a crucial residue for a variety of biological functions and a versatile tool in medicinal chemistry. The ε-amino group, being highly nucleophilic, can participate in a range of chemical modifications, making it a prime site for the attachment of payloads, labels, or for the construction of branched peptides.[2] However, this reactivity also necessitates a robust protection strategy during peptide synthesis to prevent unwanted side reactions, such as peptide branching at unintended positions.[2]

The Chemistry of Protection: A Deep Dive into Boc and t-Butyl Ester Groups

The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines.[3] Its counterpart for carboxylic acids is the t-butyl ester. Both are mainstays in the orthogonal protection schemes of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[4]

Mechanism of Action and Acid Lability

The cleavage of both Boc and t-butyl ester groups proceeds through a mechanism involving the formation of a stable tert-butyl cation under acidic conditions.[5][6] This carbocation is a potent electrophile that can lead to side reactions if not properly managed.[7] The lability of these groups is highly dependent on the acid concentration, with studies showing a second-order rate dependence on the acid concentration for N-Boc cleavage.[8][9][10][11]

dot graph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Boc Deprotection Mechanism

Orthogonal Protection Strategies with Lysine

Orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups.[12] The combination of the base-labile Fmoc group for the α-amino group and the acid-labile Boc and t-butyl ester groups for side chains is a cornerstone of modern SPPS.[4] For lysine, this typically involves using Fmoc-Lys(Boc)-OH as the building block.[13]

dot graph "Orthogonal_Protection_Strategy" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Orthogonal Protection of Lysine in SPPS

Experimental Protocols: A Practical Guide

The successful application of Boc and t-butyl ester protection strategies hinges on meticulous experimental execution. The following protocols provide a detailed, step-by-step guide to key procedures.

Synthesis of Fmoc-Lys(Boc)-OH

The synthesis of this crucial building block can be achieved through a multi-step process that involves the selective protection of the ε-amino group of lysine followed by the protection of the α-amino group. A common method involves the use of a copper complex to temporarily shield the α-amino and carboxyl groups, allowing for the selective Boc protection of the ε-amino group.[14] An alternative approach utilizes boron trifluoride as a complexing agent.[15]

Protocol: Synthesis of Fmoc-Lys(Boc)-OH via Boron Trifluoride Complexation [15]

-

Complexation: Suspend lysine in an appropriate solvent (e.g., dioxane) and add boron trifluoride etherate to form the complex, protecting the α-amino and carboxyl groups.

-

ε-Amino Protection: Add Boc anhydride to the reaction mixture to selectively protect the ε-amino group.

-

Decomplexation: Remove the boron complex by treatment with an alkaline solution.

-

α-Amino Protection: React the resulting H-Lys(Boc)-OH with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) to protect the α-amino group.

-

Purification: Purify the final product, Fmoc-Lys(Boc)-OH, by crystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Boc)-OH

The following is a generalized protocol for the incorporation of a lysine residue into a peptide chain using the Fmoc/tBu strategy.

Protocol: SPPS Cycle for Lysine Incorporation [16]

-

Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling: Pre-activate Fmoc-Lys(Boc)-OH with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and add it to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the cycle for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc and other acid-labile side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers.[7]

dot graph "SPPS_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Solid-Phase Peptide Synthesis (SPPS) Workflow

Comparative Analysis of Lysine Protecting Groups

While Boc is a widely used protecting group for the lysine side chain, other options are available, each with its own advantages and disadvantages. The choice of protecting group can significantly impact the purity and yield of the final peptide.[17]

| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |

| Boc | Strong acid (e.g., TFA) | Robust, well-established, compatible with Fmoc/tBu strategy.[4] | Requires strong acid for removal, which can be detrimental to sensitive peptides.[2] |

| Cbz | Catalytic hydrogenolysis | Orthogonal to both Fmoc and Boc.[5] | Not suitable for peptides containing sulfur-containing amino acids. |

| Alloc | Pd(0) catalyst | Orthogonal to both acid- and base-labile groups.[4] | Requires a metal catalyst, which may need to be removed from the final product. |

| Mtt | Mild acid (e.g., 1% TFA) | Allows for selective deprotection in the presence of Boc and t-butyl esters.[12] | Can be too labile for some applications. |

| Dde/ivDde | Hydrazine | Orthogonal to acid- and base-labile groups.[18] | Hydrazine can be difficult to handle and may cause side reactions. |

Applications in Drug Development and Bioconjugation

The ability to selectively protect and deprotect the ε-amino group of lysine is crucial for the development of complex peptide-based therapeutics and bioconjugates.[] This allows for the site-specific attachment of various moieties, including:

-

Polyethylene glycol (PEG): To improve the pharmacokinetic profile of a drug.

-

Cytotoxic agents: To create antibody-drug conjugates (ADCs) for targeted cancer therapy.

-

Fluorescent labels: For imaging and diagnostic applications.

-

Lipids: To enhance cell permeability.

Troubleshooting Common Challenges

Despite their widespread use, Boc and t-butyl ester protecting groups can present challenges. Understanding and mitigating these issues is key to successful synthesis.

Incomplete Deprotection

Incomplete removal of Boc or t-butyl ester groups can be caused by insufficient acid strength or concentration, inadequate reaction time, or poor resin swelling in SPPS.[7]

Troubleshooting Strategies:

-

Increase Acid Concentration: If using a lower concentration of TFA, consider increasing it.[7]

-

Extend Reaction Time: Monitor the reaction progress and extend the time as needed.[20]

-

Optimize Solvent: Ensure the substrate is fully soluble in the reaction solvent.[7]

Side Reactions

The primary side reaction during the deprotection of Boc and t-butyl ester groups is the alkylation of nucleophilic residues by the tert-butyl cation.[3] Amino acids such as tryptophan, methionine, and cysteine are particularly susceptible.[7]

Mitigation with Scavengers:

The use of scavengers is essential to trap the reactive tert-butyl cation.[7] Common scavengers include:

-

Triisopropylsilane (TIS): A highly effective scavenger.[20]

-

Water: Can act as a scavenger.[20]

-

Thioanisole or Dithiothreitol (DTT): Particularly useful for sulfur-containing amino acids.[20]

A typical cleavage cocktail for SPPS includes a high concentration of TFA along with a scavenger "cocktail" tailored to the peptide sequence.[20]

Conclusion

The Boc and t-butyl ester protecting groups are indispensable tools in the arsenal of the modern peptide chemist. Their acid-labile nature, combined with the base-lability of the Fmoc group, forms the foundation of a robust and versatile orthogonal protection strategy. A thorough understanding of the underlying chemical principles, from the mechanism of deprotection to the potential for side reactions, is crucial for their effective application. By mastering the art and science of lysine protection, researchers can unlock the full potential of this versatile amino acid, paving the way for the synthesis of increasingly complex and innovative peptide-based therapeutics.

References

- 2. benchchem.com [benchchem.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thiol-Reactive Chemistry of the Maleimide Group

Introduction: The Central Role of Maleimides in Bioconjugation

In the landscape of bioconjugation, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, high selectivity, and mild reaction conditions.[1] This chemistry is a cornerstone for researchers, scientists, and drug development professionals, enabling the precise covalent linkage of molecules such as fluorescent dyes, polymers like polyethylene glycol (PEG), and potent cytotoxic drugs to proteins, peptides, and other biomolecules.[1][2][] Its applications are vast, ranging from fundamental protein labeling and surface functionalization to the sophisticated engineering of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][]

This guide provides a deep dive into the core principles of maleimide-thiol chemistry. We will explore the reaction mechanism, dissect the critical parameters that govern its success, and address the inherent challenges of stability and side reactions. Furthermore, this document offers field-proven protocols and troubleshooting advice to empower scientists to harness the full potential of this powerful bioconjugation tool.

The Core Reaction: A Thiol-Selective Michael Addition

The foundational chemistry of the maleimide-thiol reaction is a Michael addition.[2] In this mechanism, the nucleophilic thiol group (typically from a cysteine residue in a protein) attacks one of the electron-deficient carbons of the maleimide's double bond. This process results in the formation of a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[2][]

Mechanism of Thiol-Maleimide Conjugation

The reaction's speed and selectivity are its most significant advantages.[2] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for highly specific modification of cysteine residues even in the presence of numerous lysine residues.[5][6]

References

An In-depth Technical Guide to the Solubility of N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal in Organic Solvents

Introduction

In the landscape of advanced bioconjugation and drug delivery systems, the design of functionalized amino acids plays a pivotal role. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is a sophisticated lysine derivative engineered for such applications.[1][] This molecule incorporates several key chemical moieties: a Boc-protected α-amine, an amido-PEG1-t-butyl ester on the ε-amine, and a C-terminal maleimide group.[1] This strategic combination of functional groups allows for a range of chemical modifications and bioconjugation strategies. The maleimide group, for instance, is highly reactive towards thiols, making it ideal for conjugating to cysteine residues in proteins.[1]

A thorough understanding of the solubility of this complex molecule in various organic solvents is paramount for its effective use in research and development. This guide provides a comprehensive analysis of its solubility characteristics, grounded in the principles of organic chemistry, and offers practical guidance for researchers and drug development professionals.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a cornerstone of this understanding, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[3]

Let's dissect the structure of this compound to predict its solubility:

-

L-Lysine Core: The central amino acid scaffold provides a backbone with both hydrophilic and hydrophobic character. However, its primary amino and carboxylic acid groups are modified in this derivative.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the α-amine is a bulky, non-polar moiety. Boc-protected amino acids are generally characterized by their solubility in organic solvents such as dichloromethane and dimethyl sulfoxide, while exhibiting lower solubility in water.[4]

-

PEG1-t-butyl ester Group: The short polyethylene glycol (PEG) linker (PEG1) is introduced to enhance hydrophilicity.[5][6][7][][9] However, the presence of only a single PEG unit, coupled with a non-polar t-butyl ester, means this effect will be modest. The t-butyl ester itself contributes to the molecule's non-polar character.

-

Amido-Mal (Maleimide) Group: The maleimide functional group is a cyclic imide.[10] While the imide group has some polar character, the overall maleimide moiety is often soluble in organic solvents. For sensitive applications, anhydrous solvents like DMSO or DMF are recommended to prevent hydrolysis of the maleimide ring.[11]

Based on this structural analysis, this compound is predicted to be a predominantly non-polar molecule with some capacity for polar interactions. This suggests good solubility in a range of common organic solvents and limited solubility in highly polar, protic solvents like water.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the free energy change of mixing. For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Several factors influence the solubility of organic compounds:

-

Polarity and Hydrogen Bonding: The presence of electronegative atoms like oxygen and nitrogen creates bond dipoles, making a molecule polar. Solvents with similar polarity are more likely to dissolve the compound. The ability to form hydrogen bonds is a particularly strong intermolecular force that significantly enhances solubility in protic solvents. While our target molecule has hydrogen bond acceptors (carbonyl oxygens) and a donor (amide N-H), the bulky non-polar groups will sterically hinder these interactions.

-

Molecular Size and Shape: Larger molecules generally have lower solubility than smaller ones due to larger surface areas and stronger intermolecular forces that need to be overcome.[3] The relatively high molecular weight of this lysine derivative will influence its solubility.

-

Acid-Base Properties: The presence of acidic or basic functional groups can dramatically affect solubility in acidic or basic aqueous solutions.[12] However, in the target molecule, the primary amino and carboxylic acid groups of the lysine core are protected or modified, limiting its ability to be protonated or deprotonated in organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a range of organic solvents, based on the structural analysis and theoretical principles discussed.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of polar and non-polar compounds.[13] The polarity of DMSO can interact with the polar parts of the molecule, while its aprotic nature accommodates the non-polar groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a versatile polar aprotic solvent capable of dissolving many organic molecules.[14] | |

| Chlorinated | Dichloromethane (DCM) | High | A common solvent for non-polar to moderately polar organic compounds. It is expected to effectively solvate the Boc and t-butyl ester groups. |

| Chloroform | High | Similar in properties to DCM, it should readily dissolve the compound. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | A moderately polar ether that should provide reasonable solubility. |

| Diethyl Ether | Low to Moderate | Less polar than THF, its ability to dissolve the compound may be more limited. | |

| Alcohols | Methanol, Ethanol | Moderate | These polar protic solvents may have some success due to their ability to hydrogen bond, but the large non-polar regions of the solute will likely limit high solubility.[15] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | These non-polar solvents are unlikely to effectively solvate the more polar amide and imide functionalities of the molecule. |

| Aqueous | Water | Insoluble to Very Low | Despite the PEG linker, the presence of multiple large, non-polar protecting groups (Boc, t-butyl) will likely render the molecule insoluble in water.[4][14] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following "excess solid" method can be employed.[13]

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DCM, Methanol)

-

Small vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into a vial.

-

Solvent Addition: Add a known volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Equilibration: Cap the vial tightly and vortex vigorously for 1-2 minutes. Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours), with intermittent shaking.

-

Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, proceed to add more of the compound in small, weighed increments, repeating step 3 after each addition, until a saturated solution with excess solid is achieved.

-

Separation: Once equilibrium is reached in the saturated solution, centrifuge the vial to pellet the undissolved solid.

-

Quantification (Optional): To determine the exact solubility, a known volume of the supernatant can be carefully removed. The solvent is then evaporated, and the mass of the dissolved solid is measured. Alternatively, analytical techniques like HPLC or UV-Vis spectroscopy can be used to quantify the concentration of the compound in the supernatant.[13]

The following diagram illustrates the workflow for determining solubility.

Conclusion

This compound is a molecule with a complex structure tailored for specific applications in bioconjugation. Its solubility is predicted to be high in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents such as DCM. Moderate solubility is expected in alcohols and some ethers, while it is likely to be insoluble in non-polar hydrocarbon solvents and water. This solubility profile is a direct consequence of the interplay between its non-polar Boc and t-butyl ester groups and its more polar lysine, amide, and maleimide components. For practical applications, particularly those involving the thiol-reactive maleimide group, the use of anhydrous polar aprotic solvents is highly recommended to ensure the stability and reactivity of the compound. The provided experimental protocol offers a reliable method for researchers to confirm the solubility in their specific solvent systems.

References

- 1. This compound, 2665661-79-8 | BroadPharm [broadpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]

- 5. Amino-PEG3-t-butyl ester, 252881-74-6 | BroadPharm [broadpharm.com]

- 6. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]

- 7. Amino-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 9. medkoo.com [medkoo.com]

- 10. Maleimide - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. lifechemicals.com [lifechemicals.com]

- 14. chembk.com [chembk.com]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Methodological & Application

Introduction: Harnessing Thiol-Maleimide Chemistry for Precision Bioconjugation

An In-Depth Guide to Bioconjugation with N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal

The covalent modification of biomolecules is a foundational technique in modern drug development, diagnostics, and life sciences research. Among the diverse chemical strategies available, the reaction between a maleimide and a thiol (sulfhydryl) group stands out for its exceptional selectivity, efficiency, and mild reaction conditions.[1][2] This reaction, a Michael addition, forms the basis for precisely linking molecules of interest—such as peptides, drugs, or imaging agents—to specific sites on proteins, most commonly the side chain of a cysteine residue.[2][3]

This guide provides a comprehensive overview and detailed protocols for utilizing This compound , a specialized amino acid derivative designed for advanced bioconjugation applications.[4][5][6] This reagent features a thiol-reactive maleimide group for conjugation, while its other functionalities are masked with acid-labile Boc and t-butyl ester protecting groups. This unique structure allows for initial, specific conjugation to a thiol-containing biomolecule, with the potential for subsequent deprotection and further chemical modification, making it a versatile tool for constructing complex bioconjugates.

Core Chemistry: The Thiol-Maleimide Reaction

The conjugation chemistry proceeds via a nucleophilic Michael addition mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1][3][7] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1]

This reaction is highly chemoselective for thiols within a specific pH range (6.5-7.5), where the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific side reactions.[1][2][7]

Caption: Mechanism of Maleimide-Thiol Bioconjugation.

Key Experimental Parameters: The Causality Behind the Protocol

The success of a maleimide-thiol conjugation hinges on the careful control of several key parameters. Understanding the reasoning behind these conditions is crucial for achieving high efficiency and reproducibility.

-

pH Control (The Decisive Factor): The pH of the reaction buffer is the most critical parameter.[1] The optimal range is 6.5 to 7.5 .[1][2][7]

-

Below pH 6.5: The thiol group (-SH) is predominantly protonated and thus not sufficiently nucleophilic, leading to a significant decrease in the reaction rate.[1]

-

Above pH 7.5: The maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative, which terminates the conjugation reaction.[1][8][9] Additionally, at higher pH values, the deprotonated amino groups (e.g., from lysine residues) become more nucleophilic and can compete in side reactions.[9][10]

-

-

Reduction of Disulfide Bonds: In many proteins, particularly antibodies and extracellular proteins, cysteine residues exist as oxidized disulfide bridges (-S-S-), which are unreactive with maleimides.[11] To make these sites available for conjugation, they must first be reduced to free thiols (-SH).

-

TCEP (Tris(2-carboxyethyl)phosphine): This is the preferred reducing agent. It is highly effective, water-soluble, odorless, and, most importantly, does not contain a thiol group itself. This means it does not need to be removed from the reaction mixture prior to adding the maleimide reagent.[12]

-

DTT (Dithiothreitol): While also effective, DTT is a thiol-containing reducing agent.[13] Any excess DTT must be removed (e.g., via a desalting column) before adding the maleimide reagent, as it would otherwise compete for and consume the reagent.

-

-

Reagent Preparation and Stability: Maleimide compounds are susceptible to hydrolysis in aqueous environments.[9][14] To ensure maximum reactivity, the N-Boc-N'...-Mal reagent should be dissolved in an anhydrous, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][15] Stock solutions should not be stored in aqueous buffers.[9][14]

-

Stoichiometry (Maleimide:Thiol Molar Ratio): To ensure efficient labeling, a molar excess of the maleimide reagent is typically used. A starting point of a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing biomolecule is recommended.[16][17] This ratio should be optimized for each specific biomolecule to balance high conjugation efficiency with the need to minimize excess reagent during purification.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the conjugation of a thiol-containing protein with this compound.

Caption: General Experimental Workflow for Maleimide-Thiol Conjugation.

Protocol 1: Preparation of Thiol-Containing Protein

-

Buffer Preparation: Prepare a suitable conjugation buffer. Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5 .[7][16] The buffer must be free of any thiol-containing agents (e.g., mercaptoethanol) and primary amines if possible (Tris is generally acceptable).

-

Degassing: Thoroughly degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., argon or nitrogen) through it.[11][16] This step is critical to prevent the re-oxidation of free thiols by dissolved oxygen.

-

Protein Dissolution: Dissolve the thiol-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL .[7][16]

-

(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced, add a freshly prepared solution of TCEP to the protein solution. A 10- to 100-fold molar excess of TCEP over the protein is recommended.[7]

-

Incubation for Reduction: Flush the reaction vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature to allow for complete reduction of the disulfide bonds.[7]

Protocol 2: Preparation of Maleimide Reagent Stock Solution

-

Equilibration: Allow the vial of N-Boc-N'...-Mal to warm to room temperature before opening to prevent moisture condensation.

-

Dissolution: Immediately before use, prepare a stock solution of the maleimide reagent (e.g., 10 mM) in anhydrous DMSO or DMF.[15] Vortex briefly to ensure the compound is fully dissolved.

Protocol 3: The Conjugation Reaction

-

Addition of Reagent: While gently vortexing or stirring the prepared protein solution, add the required volume of the maleimide stock solution to achieve the desired molar excess (e.g., 10-20x).[15]

-

Incubation: Flush the reaction vial with an inert gas, seal it tightly, and protect it from light (a general precaution for all chemical reactions).[1] Incubate the reaction under one of the following conditions:

Protocol 4: Purification of the Bioconjugate

It is crucial to remove the excess, unreacted maleimide reagent and any byproducts from the reaction mixture.[17]

-

Size-Exclusion Chromatography (SEC): This is the most common and effective method. Use a desalting column (e.g., Zeba™ Spin or PD MiniTrap™ G-25) with an appropriate molecular weight cutoff (MWCO) according to the manufacturer's instructions.

-

Other Methods: Depending on the scale and nature of the conjugate, other methods such as dialysis, tangential flow filtration (TFF), or high-performance liquid chromatography (HPLC) can also be employed.[1][11][17]

Protocol 5: Storage of the Final Conjugate

-

Short-Term Storage: For immediate use, the purified conjugate is ideal. It can be stored at 2-8°C, protected from light, for up to one week.[17]

-

Long-Term Storage: For longer-term storage, add stabilizers such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide.[15][17] For storage up to a year, add glycerol to a final concentration of 50% and store at -20°C.[15][17]

Quantitative Data and Troubleshooting

Table 1: Summary of Recommended Reaction Parameters

| Parameter | Recommended Range | Rationale & Key Considerations |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][2][10] |

| Buffer System | PBS, HEPES, Tris (thiol-free) | Must not contain competing nucleophiles. Should be degassed.[11] |

| Temperature | 20-25°C or 4°C | Room temperature is faster; 4°C is gentler on sensitive proteins.[1][7] |

| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Sufficient time for reaction completion. Can be optimized.[1][7][8] |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Drives reaction to completion. Must be optimized for specific protein.[15][17] |

| Protein Concentration | 1 - 10 mg/mL | A practical range for efficient reaction and handling.[11][16] |

Table 2: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | 1. Maleimide Hydrolysis: Reagent exposed to water or high pH before reaction. 2. Inefficient Disulfide Reduction: Insufficient TCEP or incubation time. 3. Incorrect pH: Buffer pH is too low (<6.5). | 1. Prepare maleimide stock solution fresh in anhydrous DMSO/DMF.[9] 2. Increase molar excess of TCEP and/or incubation time. Confirm reduction with Ellman's Reagent. 3. Verify buffer pH is within the optimal 6.5-7.5 range. |

| Protein Precipitation | 1. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) too quickly. 2. Protein Instability: The protein is not stable under the reaction conditions. | 1. Add the maleimide stock solution slowly while gently mixing. Ensure the final concentration of organic solvent is low (typically <10%). 2. Perform the reaction at 4°C. Screen different buffer compositions. |

| Poor Conjugate Stability (Loss of Payload) | 1. Retro-Michael Reaction: The thiosuccinimide bond is reversible, especially in the presence of other thiols (e.g., in plasma).[8][18] | 1. After conjugation and purification, consider an optional step to hydrolyze the succinimide ring by incubating the conjugate at a higher pH (e.g., 8.5-9.0) to form a more stable, irreversible linkage.[8][19] |

Conclusion and Further Considerations

The thiol-maleimide reaction is a robust and highly specific method for bioconjugation.[1] The this compound reagent offers a unique platform for this chemistry, providing a reactive handle for initial conjugation while carrying protected functionalities for potential downstream applications. By carefully controlling the experimental parameters outlined in this guide—particularly pH, reagent preparation, and purification—researchers can achieve high yields of well-defined bioconjugates. A thorough understanding of the underlying chemical principles is paramount to troubleshooting and adapting these protocols for the successful development of innovative therapeutics, diagnostics, and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. This compound, 2665661-79-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vectorlabs.com [vectorlabs.com]

- 15. biotium.com [biotium.com]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes and Protocols: Thiol-Maleimide Conjugation to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Thiol-Maleimide Chemistry

Thiol-maleimide conjugation stands as a cornerstone of modern bioconjugation, prized for its high selectivity and efficiency in covalently linking molecules to proteins, peptides, and other biomolecules. This reaction specifically targets the thiol group (-SH) of cysteine residues, enabling the precise construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PEGylated proteins for enhanced stability, and fluorescently labeled probes for imaging and diagnostics.

The chemistry proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This forms a stable, covalent thioether bond under mild, aqueous conditions (pH 6.5-7.5), which are generally compatible with maintaining the integrity of most proteins. This document provides a comprehensive guide to the principles, protocols, and critical considerations for achieving successful and reproducible thiol-maleimide conjugations.

PART 1: The Underlying Chemistry: Mechanism, pH, and Specificity

A robust understanding of the reaction mechanism is essential for protocol optimization and troubleshooting. The success of the conjugation hinges on the availability of a reactive thiolate anion (S⁻) and an intact maleimide ring.

The Core Reaction: A Two-Step Nucleophilic Attack

-

Thiol Deprotonation: The reaction is initiated by the deprotonation of the cysteine's thiol group (R-SH) to form the highly reactive thiolate anion (R-S⁻). The concentration of this anion is directly dependent on the pH of the reaction buffer relative to the pKa of the cysteine thiol (typically ~8.0-8.5).

-

Michael Addition: The thiolate anion then performs a nucleophilic attack on one of the carbon atoms in the carbon-carbon double bond of the maleimide ring. This leads to the formation of a stable thiosuccinimide linkage.

Caption: The thiol-maleimide conjugation reaction mechanism.

The Critical Role of pH

The choice of reaction pH represents a critical trade-off between reaction rate and the stability of the maleimide reagent.

Table 1: The Impact of pH on Thiol-Maleimide Conjugation

| pH Range | Reaction Kinetics | Maleimide Stability (vs. Hydrolysis) | Cysteine Specificity | Overall Recommendation |

| < 6.5 | Very Slow | High | Very High | Not recommended due to poor efficiency. |

| 6.5 - 7.5 | Optimal | Good | Excellent | Highly recommended for most applications. |

| > 7.5 | Fast | Poor (High rate of hydrolysis) | Reduced (Risk of lysine side reactions) | Use with caution for very rapid reactions only. |

At a pH between 6.5 and 7.5, there is a sufficient concentration of the reactive thiolate to drive the reaction forward efficiently, while the competing side reaction—hydrolysis of the maleimide ring to a non-reactive maleamic acid—is minimized.

PART 2: Preparing the Protein: The Foundation for Success

The state of the protein before the addition of the maleimide reagent is the single most important factor determining the outcome of the conjugation. The target cysteine residues must be in their reduced, free-thiol form.

Protocol 2.1: Reduction of Protein Disulfide Bonds

Many proteins, particularly antibodies, contain cysteine residues locked in disulfide bonds (Cys-S-S-Cys). These must be reduced to make them available for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, simplifying its subsequent removal.

Materials:

-

Protein solution (1-10 mg/mL) in a non-nucleophilic buffer (e.g., PBS, HEPES).

-

TCEP hydrochloride solution (e.g., 0.5 M stock in water).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff (MWCO) appropriate for the protein.

Procedure:

-

Prepare Protein: Ensure the protein is fully dissolved in the chosen buffer. It is advisable to include 1-5 mM EDTA to chelate trace metals that can catalyze re-oxidation.

-

Add TCEP: Add a 10- to 50-fold molar excess of TCEP to the protein solution. For example, for a 50 µM antibody solution, add TCEP to a final concentration of 0.5-2.5 mM.

-

Incubate: Allow the reduction reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Remove TCEP: This is a critical step. Immediately before adding the maleimide, the TCEP must be completely removed. Failure to do so will result in the quenching of the maleimide reagent. The most efficient method is to use a desalting or spin column according to the manufacturer's instructions.

Caption: Workflow for the reduction of protein disulfide bonds.

PART 3: The Conjugation Reaction: A Step-by-Step Protocol

This protocol provides a robust starting point. The optimal molar ratio of maleimide to protein and reaction time should be empirically determined for each specific system.

Materials:

-

Reduced, purified protein in conjugation buffer (e.g., PBS, pH 7.2, with 1-5 mM EDTA).

-

Maleimide-functionalized reagent, dissolved at a high concentration (e.g., 10-100 mM) in an anhydrous, water-miscible solvent like DMSO or DMF.

-

Quenching solution: L-cysteine or β-mercaptoethanol (e.g., 1 M stock).

-

Purification system: Size-Exclusion Chromatography (SEC) is highly recommended.

Procedure:

-

Reagent Preparation: Prepare the maleimide reagent solution immediately prior to use to minimize hydrolysis.

-

Initiate Conjugation: Add a 5- to 20-fold molar excess of the maleimide reagent to the reduced protein solution. Add the reagent dropwise while gently stirring to prevent localized high concentrations and potential protein precipitation.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Slower reactions at 4°C can improve protein stability. If the maleimide reagent is light-sensitive (e.g., a fluorophore), protect the reaction from light.

-

Quench the Reaction: To stop the reaction and consume any unreacted maleimide, add a quenching agent (e.g., L-cysteine) to a final concentration that is 2- to 5-fold higher than the initial maleimide concentration. Incubate for 15-30 minutes.

-

Purify the Conjugate: Remove unreacted reagents and byproducts. Size-Exclusion Chromatography (SEC) is the preferred method as it efficiently separates the large protein conjugate from the small molecule contaminants.

-

Characterize and Store: Analyze the final product to determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC). Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C.

Caption: Step-by-step workflow for thiol-maleimide conjugation.

PART 4: Troubleshooting and Advanced Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | Incomplete reduction of disulfides. | Increase TCEP concentration or incubation time. Confirm reduction using Ellman's Reagent. |

| Re-oxidation of free thiols. | Work quickly after TCEP removal. Ensure EDTA is present in all buffers. | |

| Hydrolysis of maleimide reagent. | Prepare maleimide stock fresh in anhydrous DMSO. Do not store aqueous solutions. Maintain pH ≤ 7.5. | |

| Precipitation During Reaction | Poor solubility of the maleimide reagent. | Add the reagent slowly while stirring. Consider a reagent with improved aqueous solubility (e.g., a PEGylated version). |

| Conjugate Instability | Retro-Michael reaction of the thiosuccinimide ring. | This can occur over time, especially in vivo. For applications requiring maximum stability, consider next-generation maleimides designed to undergo intramolecular cyclization to prevent this reversal. |

Application Note: A Detailed Guide to the Conjugation of N-Boc-Lysine-amido-Maleimide to Cysteine-Containing Peptides

Abstract

This technical guide provides a comprehensive framework for the successful conjugation of N-Boc-Lysine-amido-Maleimide (N-Boc-Lys(Mal)) to peptides bearing a cysteine residue. The maleimide-thiol reaction is a cornerstone of modern bioconjugation, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This document delves into the core chemical principles, provides a detailed, field-tested protocol, and offers expert insights into process optimization and troubleshooting. We will explore the strategic role of the N-terminal Boc protecting group, which allows for post-conjugation modifications, thereby expanding the utility of the resulting peptide conjugate. This guide is intended for researchers, scientists, and drug development professionals seeking to create precisely modified peptides for applications ranging from therapeutic development to advanced diagnostics.

Core Principles: The Chemistry of Thiol-Maleimide Conjugation

The conjugation process is chemically classified as a Michael addition reaction.[1][3] In this reaction, the nucleophilic thiol (sulfhydryl) group of a cysteine residue attacks one of the electron-deficient carbon atoms in the double bond of the maleimide ring.[1] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage, effectively and permanently joining the two molecules.[1][2]

One of the most significant advantages of this chemistry is its exceptional chemoselectivity. Within an optimal pH range of 6.5 to 7.5, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups, such as the primary amines found on lysine residues or the peptide's N-terminus.[1][4] This high degree of selectivity allows for precise, site-specific modification of peptides, which is critical for preserving their biological function and ensuring product homogeneity.

The Reagent: Understanding N-Boc-Lysine-amido-Maleimide

The N-Boc-Lys(Mal) reagent is a heterobifunctional crosslinker designed for strategic peptide modification. Its structure can be broken down into three key functional components:

-

Maleimide (Mal) Group: This is the thiol-reactive "warhead" of the molecule, responsible for forming the covalent bond with the cysteine residue on the target peptide.[1][2]

-

Lysine Scaffold: The lysine backbone provides a robust and biocompatible spacer, separating the maleimide from the Boc-protected amine.

-

N-α-tert-Butoxycarbonyl (Boc) Group: This acid-labile protecting group "masks" the alpha-amino group of the lysine.[5][] Its presence is a key strategic feature. After the primary conjugation to the peptide is complete, the Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine.[5][7] This newly exposed amine serves as a handle for subsequent modifications, such as the attachment of fluorescent dyes, PEG chains, or other functional moieties.

Experimental Workflow Overview

The overall process for conjugating N-Boc-Lys(Mal) to a peptide is a multi-step workflow that requires careful attention to detail at each stage. The key phases include peptide preparation, reagent preparation, the conjugation reaction itself, and finally, purification and characterization of the product.

Caption: Workflow for N-Boc-Lys(Mal) conjugation and subsequent modification.

Critical Parameters for Successful Conjugation

Optimizing the following parameters is essential for achieving high conjugation efficiency and purity. The rationale behind each choice is critical for troubleshooting and adapting the protocol to different peptides.

| Parameter | Optimal Range/Condition | Rationale & Justification |

| pH | 6.5 - 7.5 | This is the most critical parameter.[8] Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction.[8] Above pH 7.5, the maleimide ring is susceptible to hydrolysis and can react non-specifically with primary amines (e.g., lysine side chains).[1][9] |

| Thiol State | Free Sulfhydryl (-SH) | Maleimides do not react with oxidized disulfide bonds (-S-S-).[10][11] Peptides must be treated with a reducing agent like TCEP to ensure a free thiol is available for reaction. TCEP is often preferred over DTT as it does not contain a thiol itself and does not need to be removed prior to conjugation.[12] |

| Buffers | Degassed PBS, HEPES, MOPS | Buffers must be free of competing nucleophiles (especially thiols).[13] Degassing (by vacuum or sparging with N₂/Ar) is crucial to prevent oxygen from re-oxidizing the free thiols back to disulfides.[8][10] |

| Reagent Molar Ratio | 10-20 fold molar excess of Maleimide | A significant molar excess of the N-Boc-Lys(Mal) reagent helps drive the reaction to completion, ensuring all available peptide thiols are conjugated.[12] The exact ratio may require optimization for specific peptides. |

| Solvent for Maleimide | Anhydrous DMSO or DMF | Maleimide reagents often have poor aqueous solubility and are susceptible to hydrolysis.[8][11] A fresh stock solution should be prepared in a dry, aprotic solvent immediately before use.[8] |

| Temperature & Time | 1-2 hours at Room Temp. or Overnight at 4°C | Most conjugations proceed efficiently at room temperature.[1] For sensitive peptides, performing the reaction overnight at 4°C can minimize potential degradation while still achieving high yields.[10] |

Detailed Experimental Protocol

This protocol provides a robust starting point. Researchers should consider small-scale optimizations, particularly for the molar ratio of the maleimide reagent.

Materials and Reagents

-

Cysteine-containing peptide

-

N-Boc-Lysine-amido-Maleimide (N-Boc-Lys(Mal))

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5. Prepare fresh and degas thoroughly by sparging with nitrogen or argon for 15-20 minutes.[10][11]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Prepare a fresh 10 mM stock solution in degassed water.

-

Reagent Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Quenching Reagent (Optional): 1 M β-mercaptoethanol (BME) or L-cysteine solution.

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][14]

-

Analysis System: Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

Step-by-Step Methodology

Step 1: Peptide Preparation and Thiol Reduction

Causality: This step ensures the target cysteine residue is in its reactive, reduced state.

-

Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[10]

-

If the peptide is known or suspected to have disulfide bonds, add the fresh TCEP stock solution to achieve a 50-100 fold molar excess relative to the peptide.[1][10]

-

Flush the headspace of the reaction vial with an inert gas (nitrogen or argon), seal, and incubate for 20-60 minutes at room temperature.[1]

Step 2: N-Boc-Lys(Mal) Reagent Preparation

Causality: Maleimide reagents can hydrolyze in aqueous environments; preparing a concentrated stock in a dry organic solvent maintains its reactivity.

-

Immediately before use, dissolve the N-Boc-Lys(Mal) in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[17] Vortex briefly to ensure complete dissolution.

Step 3: The Conjugation Reaction

Causality: This is the core step where the stable thioether bond is formed under optimized conditions.

-

Add the calculated volume of the N-Boc-Lys(Mal) stock solution to the reduced peptide solution to achieve the desired molar excess (start with 10-20 fold).

-

Mix gently but thoroughly. If the peptide solution becomes cloudy upon addition of the DMSO/DMF stock, more organic co-solvent may be needed, but total organic solvent should ideally be kept below 10-20% (v/v).[11]

-

Flush the vial with inert gas, seal tightly, and incubate. Protect from light if any components are light-sensitive.[1]

Step 4: Quenching the Reaction (Recommended)

Causality: This step deactivates any unreacted maleimide, preventing it from reacting with other molecules during purification or analysis.

-

Add a quenching reagent (e.g., L-cysteine or BME) to a final concentration that is in molar excess of the initial amount of maleimide reagent.

-

Incubate for an additional 15-30 minutes at room temperature.

Step 5: Purification and Analysis

Causality: Purification is essential to remove excess reagent, quenching agent, and any unconjugated peptide, yielding a pure final product.

-

Analyze the collected fractions using LC-MS to confirm the identity and purity of the final conjugate.[16][18] The expected mass will be the mass of the starting peptide plus the mass of the reacted N-Boc-Lys(Mal) molecule.

Post-Conjugation: Optional Boc Deprotection

To utilize the latent amine functionality, the Boc group can be removed.

-

Lyophilize the purified peptide conjugate to remove all buffer salts.

-

Reconstitute the dried conjugate in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (a common cleavage cocktail).

-

Incubate for 1-2 hours at room temperature.

-

Remove the TFA under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether.

-

Centrifuge, decant the ether, and re-purify by RP-HPLC. The final product now contains a free primary amine at the conjugation site, ready for further derivatization.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | 1. Oxidized Thiols: Peptide disulfide bonds were not fully reduced.[8] 2. Hydrolyzed Maleimide: Reagent was exposed to moisture or prepared too far in advance.[8][9] 3. Incorrect pH: Buffer pH was outside the optimal 6.5-7.5 range.[8] | 1. Ensure fresh TCEP is used at a sufficient molar excess. Confirm reduction with Ellman's reagent if possible.[8] 2. Always prepare maleimide stock solutions fresh in anhydrous solvent.[8] 3. Verify buffer pH immediately before use. |

| Product Heterogeneity | 1. Reaction with Amines: pH was too high (>7.5), causing non-specific labeling of lysine residues.[9] 2. Incomplete Reaction: Insufficient molar excess of maleimide or reaction time was too short. 3. Thiazine Rearrangement: Can occur with N-terminal cysteines, creating an isomeric product.[9][19] | 1. Strictly maintain pH between 6.5 and 7.5.[1][4] 2. Increase the molar excess of the maleimide reagent or extend the incubation time. 3. This is an inherent property of N-terminal Cys conjugation; analytical characterization must account for this possibility. The rearrangement is often more stable.[19] |